REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:12])[CH2:10][CH3:11].[Br:13]Br.O>C(Cl)Cl>[Br:13][CH:10]([CH3:11])[C:9]([C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1])=[O:12]
|
Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CC)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring, during 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The mixture was stirred for 30 minutes at room temperature
|
Duration
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30 min
|
Type
|
WASH
|
Details
|
the methylene chloride layer was washed three times
|
Type
|
DRY_WITH_MATERIAL
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Details
|
by drying over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |